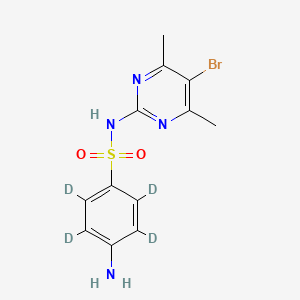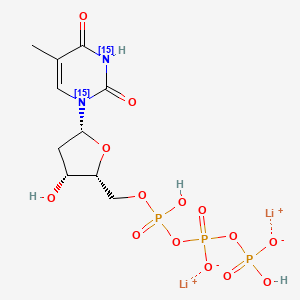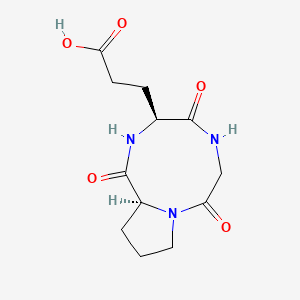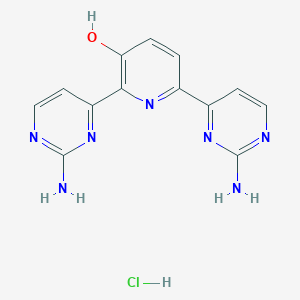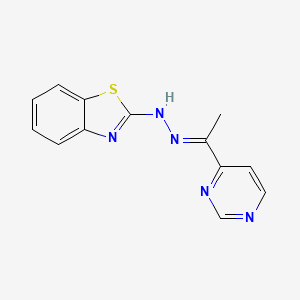![molecular formula C56H74N8O7S B12387381 (2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, hydroxyls, and aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrolidine structure, followed by the sequential addition of various substituents. Key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the hydroxy group via selective hydroxylation.
- Attachment of the aromatic and aliphatic side chains through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: Aromatic substitution reactions can modify the pyridine and benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide bonds would produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved would depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cresol: A simpler aromatic compound with hydroxyl and methyl groups.
Benzyl alcohol: Another aromatic compound with a hydroxyl group.
Uniqueness
The uniqueness of (2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide lies in its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C56H74N8O7S |
|---|---|
Molekulargewicht |
1003.3 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H74N8O7S/c1-38(42-18-20-43(21-19-42)50-39(2)60-37-72-50)61-53(69)47-34-46(65)36-64(47)55(71)51(56(3,4)5)62-49(67)16-9-7-6-8-11-31-59-52(68)44-22-24-45(25-23-44)54(70)63-32-27-40(28-33-63)14-10-12-30-58-48(66)26-17-41-15-13-29-57-35-41/h13,15,17-26,29,35,37-38,40,46-47,51,65H,6-12,14,16,27-28,30-34,36H2,1-5H3,(H,58,66)(H,59,68)(H,61,69)(H,62,67)/b26-17+/t38-,46+,47-,51+/m0/s1 |
InChI-Schlüssel |
WVDMNRIXHVDNLQ-GXSYQCEUSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCNC(=O)C4=CC=C(C=C4)C(=O)N5CCC(CC5)CCCCNC(=O)/C=C/C6=CN=CC=C6)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCNC(=O)C4=CC=C(C=C4)C(=O)N5CCC(CC5)CCCCNC(=O)C=CC6=CN=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
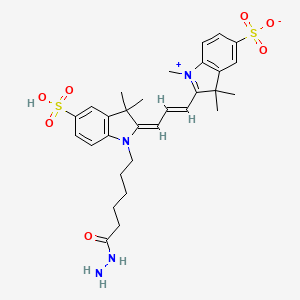

![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)

![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
